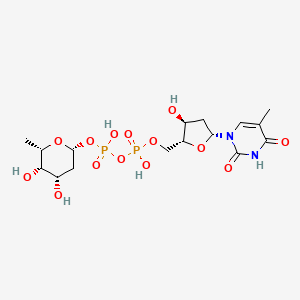
dTDP-2-deoxy-beta-L-fucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-2-deoxy-beta-L-fucose is a dTDP-sugar having 2-deoxy-beta-L-fucose as the sugar component. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Polysaccharide Antigen Synthesis
A key application of dTDP-2-deoxy-beta-L-fucose is in the synthesis of polysaccharide antigens. It's particularly notable in the serotype-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans Y4 (serotype b), consisting of d-fucose and l-rhamnose. This antigen's synthesis involves dTDP-d-fucose as the activated nucleotide sugar form of d-fucose, playing a crucial role in structural polysaccharides of specific bacteria (Yoshida et al., 1999).
Metabolism in Bacterial and Animal Cells
This compound is involved in the metabolism of 6-deoxyhexoses in both bacterial and animal cells. In prokaryotes, it's found in cell wall polysaccharides, and in animals, it's a part of glycoconjugates like blood group antigens. This deoxyhexose is synthesized through pathways starting from nucleotide sugars like GDP-D-mannose and dTDP-D-glucose (Tonetti et al., 1998).
S-Layer Protein Glycosylation
In the case of Geobacillus tepidamans, this compound is integral to the glycosylation of S-layer proteins. The glycan chain of these proteins includes disaccharide units with L-rhamnose and D-fucose, where D-fucose is a rare component in prokaryotic glycoconjugates. Its biosynthesis pathway is shared with dTDP-L-rhamnose, showcasing its importance in glycoprotein formation (Zayni et al., 2007).
Synthesis of Antibiotic Building Blocks
This compound is also significant in the synthesis of dTDP-activated 2,6-dideoxysugars, serving as building blocks for polyketide antibiotics. The enzymatic strategies employed in its synthesis provide substrates for the characterization of enzymes involved in antibiotic biosynthesis (Amann et al., 2001).
Eigenschaften
Molekularformel |
C16H26N2O14P2 |
|---|---|
Molekulargewicht |
532.33 g/mol |
IUPAC-Name |
[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
GLUZBIYLBPDBPE-QUTCXQLSSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



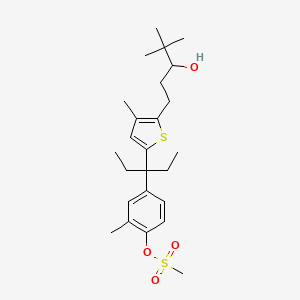
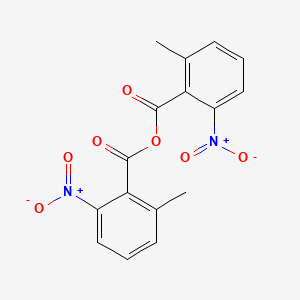

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)
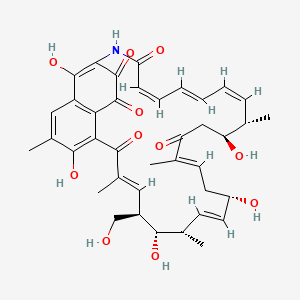
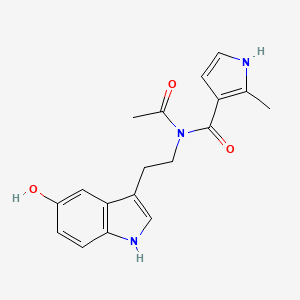

![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
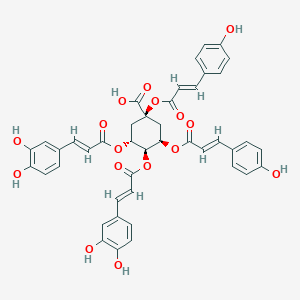
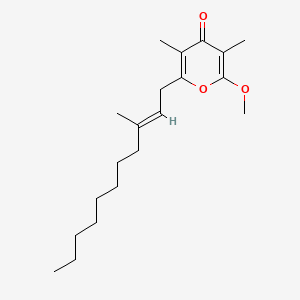
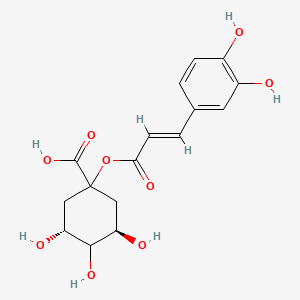
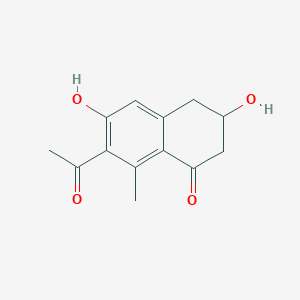
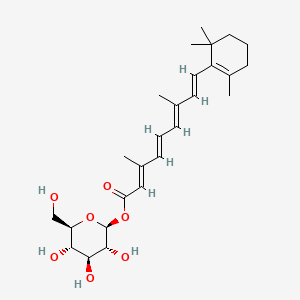
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)